

Triundecylamine: A Comprehensive Technical Guide for Advanced Research and Development

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Compound of Interest

Compound Name: *Triundecylamine*

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Abstract

Triundecylamine, a tertiary amine with three undecyl chains, is a lipophilic molecule with significant potential in materials science and pharmaceutical development. Its long alkyl chains impart unique solubility and interfacial properties, making it a candidate for applications ranging from nanoparticle stabilization to a hydrophobic ion-pairing agent in drug delivery systems. This guide provides a detailed exploration of the chemical structure, properties, synthesis, and potential applications of **triundecylamine**, with a focus on its relevance to researchers, scientists, and professionals in drug development. While specific experimental data for **triundecylamine** is limited in publicly available literature, this document synthesizes information from analogous long-chain amines and fundamental chemical principles to provide a robust technical overview.

Introduction: The Significance of Long-Chain Tertiary Amines

Tertiary amines are a class of organic compounds derived from ammonia by replacing all three hydrogen atoms with organic substituents. **Triundecylamine**, with its three C11 alkyl chains, belongs to the sub-class of long-chain tertiary amines. These molecules are characterized by a sterically hindered, yet nucleophilic, nitrogen atom surrounded by a nonpolar, hydrophobic environment. This unique combination of a polar "head" (the nitrogen atom) and a nonpolar "tail" (the alkyl chains) gives rise to their utility as surface-active agents, corrosion inhibitors, and versatile intermediates in organic synthesis. In the context of drug development, the

lipophilicity and potential for ionic interactions make long-chain amines like **triundecylamine** valuable for formulating and delivering poorly soluble active pharmaceutical ingredients (APIs). They can act as excipients that enhance drug solubility, permeability, and stability.

Chemical Structure and Physicochemical Properties

The chemical structure of **triundecylamine** consists of a central nitrogen atom bonded to three undecyl (C₁₁H₂₃) chains.

Caption: Chemical structure of **triundecylamine** (N,N-diundecylundecan-1-amine).

Table 1: Physicochemical Properties of **Triundecylamine** and Related Compounds

Property	Triundecylamine (C33H69N)	Tridodecylamine (C36H75N)	Reference
CAS Number	5903-03-7	102-87-4	PubChem
Molecular Formula	C33H69N	C36H75N	PubChem
Molecular Weight	479.9 g/mol	522.0 g/mol	PubChem
Appearance	Likely a colorless to pale yellow liquid or low-melting solid	Clear slightly yellow liquid	[1]
Melting Point	Not available (expected to be a low-melting solid)	16 °C	[1]
Boiling Point	Not available (expected to be >300 °C at atmospheric pressure)	220-228 °C at 0.03 mmHg	[1]
Density	Not available (expected to be ~0.82 g/mL)	0.821 g/mL at 25 °C	[1]
Solubility	Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene)	Not miscible or difficult to mix with water.	[1]

Note: Specific experimental data for **triundecylamine** is scarce. The provided values are estimations based on the properties of the homologous compound tridodecylamine and general trends for long-chain amines.

Spectroscopic Characterization (Predicted):

- **¹H NMR**: The proton NMR spectrum of **triundecylamine** is expected to be relatively simple. It would likely show a triplet corresponding to the terminal methyl (CH₃) protons of the undecyl chains at approximately 0.9 ppm. A broad multiplet in the region of 1.2-1.4 ppm

would be attributed to the methylene (CH₂) protons of the long alkyl chains. A triplet at around 2.2-2.4 ppm would correspond to the methylene protons adjacent to the nitrogen atom (α -protons).

- **¹³C NMR:** The carbon-13 NMR spectrum would exhibit a peak for the terminal methyl carbon around 14 ppm. Several peaks between 22 and 32 ppm would correspond to the different methylene carbons of the undecyl chains. The carbon atom alpha to the nitrogen would appear further downfield, likely in the range of 50-60 ppm.
- **Mass Spectrometry (MS):** In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 479.9 would be expected, although it may be of low intensity due to the facile fragmentation of the long alkyl chains. Common fragmentation patterns would involve the loss of alkyl radicals, leading to prominent peaks at M-155 (loss of a C₁₁H₂₃ radical) and other fragment ions resulting from C-C bond cleavage along the alkyl chains.

Synthesis and Reactivity

3.1. General Synthetic Approach

Triundecylamine can be synthesized through several established methods for the preparation of tertiary amines. A common and industrially scalable approach is the reductive amination of undecanal with diundecylamine, or the direct alkylation of undecylamine with undecyl halides. A plausible laboratory-scale synthesis involves the reaction of undecylamine with two equivalents of an undecyl halide, such as 1-bromoundecane, in the presence of a non-nucleophilic base to scavenge the hydrohalic acid byproduct.

Caption: Plausible synthetic pathway for **triundecylamine** via nucleophilic substitution.

Experimental Protocol: Synthesis of **Triundecylamine** (Illustrative)

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add undecylamine (1.0 eq.), 1-bromoundecane (2.2 eq.), and anhydrous potassium carbonate (2.5 eq.).
- **Solvent Addition:** Add a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to dissolve the reactants.

- **Reaction Conditions:** Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- **Extraction:** Transfer the filtrate to a separatory funnel, add water, and extract the product with a nonpolar organic solvent like hexane or ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

3.2. Reactivity

The reactivity of **triundecylamine** is primarily governed by the lone pair of electrons on the nitrogen atom.

- **Basicity:** Like other tertiary amines, **triundecylamine** is a weak base and can be protonated by strong acids to form triundecylammonium salts. This property is crucial for its application as an ion-pairing agent.
- **Nucleophilicity:** The nitrogen atom is nucleophilic, but the bulky undecyl groups provide significant steric hindrance, which can slow down its reaction with electrophiles compared to less hindered tertiary amines.
- **Oxidation:** **Triundecylamine** can be oxidized to the corresponding N-oxide by reacting with oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

Applications in Research and Drug Development

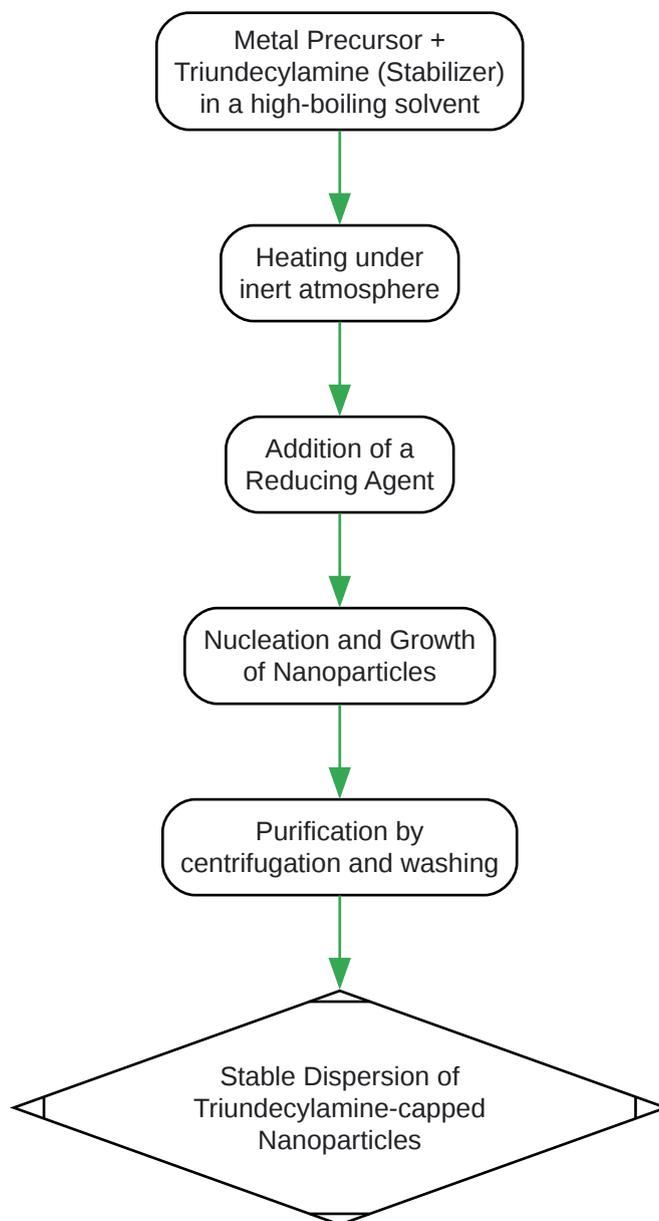
While specific documented applications of **triundecylamine** are not abundant, its chemical properties suggest its utility in several areas, particularly in materials science and pharmaceutical sciences.

4.1. Nanoparticle Stabilization and Synthesis

Long-chain alkylamines are widely used as capping agents or stabilizers in the synthesis of nanoparticles.[2] The lone pair of electrons on the nitrogen atom can coordinate to the surface of metal or metal oxide nanoparticles, while the long, hydrophobic undecyl chains extend into the solvent, providing a steric barrier that prevents aggregation and controls the particle size and shape.[3] The use of dodecylamine in the synthesis of palladium nanoparticles has been reported, highlighting the effectiveness of long-chain amines in this application.[2][3]

Triundecylamine, with its three long alkyl chains, is expected to be an excellent stabilizer for nanoparticles in nonpolar solvents, leading to stable dispersions that are crucial for applications in catalysis, electronics, and nanomedicine.[4]

Experimental Workflow: Nanoparticle Synthesis using **Triundecylamine** as a Stabilizer



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